![molecular formula C15H28N2O2 B6358039 tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate CAS No. 1781848-83-6](/img/structure/B6358039.png)
tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is a chemical compound with the CAS Number: 1781848-83-6 . It has a molecular weight of 268.4 . The IUPAC name for this compound is tert-butyl 3-azaspiro[5.5]undec-9-ylcarbamate . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Impact
Research into synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl derivatives, has highlighted their widespread use in various industries to retard oxidative reactions and extend product shelf life. Studies have found SPAs in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some SPAs may cause hepatic toxicity, endocrine disrupting effects, or carcinogenicity. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and developing SPAs with low toxicity and migration ability to decrease environmental pollution risks (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the degradation of air toxics. This method demonstrates the feasibility of applying radio frequency (RF) plasma for decomposing and converting MTBE into simpler compounds, which might have implications for the degradation of related tert-butyl compounds in environmental settings (Hsieh et al., 2011).
Polymer Membranes for Fuel Additive Purification
The use of polymer membranes for the purification of fuel oxygenate additives, particularly for methanol/methyl tert-butyl ether (MTBE) separation via pervaporation, highlights the significance of membrane technology in industrial applications. This review focuses on the analysis of various polymer membranes and their efficiency for the separation of azeotropic mixtures, indicating the potential for similar applications in separating other carbamate-related compounds (Pulyalina et al., 2020).
Nonchromatographic Bioseparation Processes
Three-phase partitioning (TPP) has emerged as a novel nonchromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules, which could be applied in food, cosmetics, and medicine. This review discusses TPP's separation process, including partitioning mechanisms and applications for separating protein, enzyme, plant oil, polysaccharide, and other small molecule organic compounds. The potential for TPP in producing and separating various bioactive molecules, including those related to carbamates, presents a significant area for future research (Yan et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 and H319 , which indicate that it causes skin irritation and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVZUTHBNRPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)
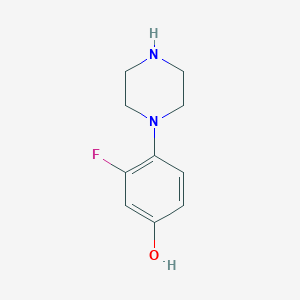

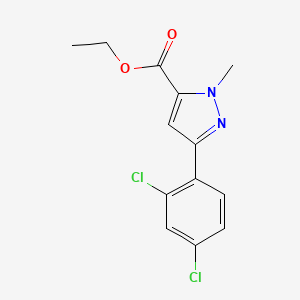
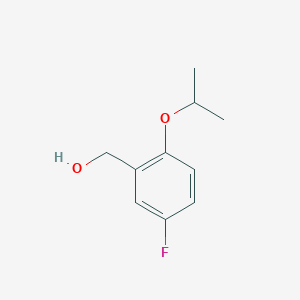


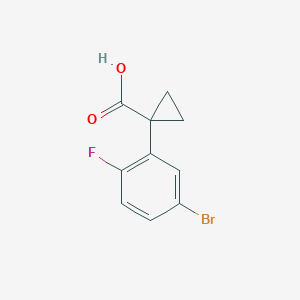
![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)
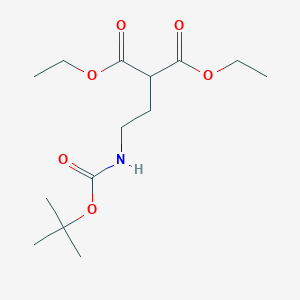
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)